1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide
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Description
1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C24H24N4O2S2 and its molecular weight is 464.6. The purity is usually 95%.
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Biological Activity
The compound 1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The compound features a thieno[3,2-d]pyrimidine core, a piperidine ring, and an amide functional group. These structural elements are significant for its pharmacological potential. Below is a summary of its chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H26N4O2S |
Molecular Weight | 458.58 g/mol |
LogP | 3.9367 |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 2 |
Polar Surface Area | 59.962 Ų |
Biological Activity
Research into the biological activity of this compound is still developing, but preliminary studies suggest several promising avenues:
Anticancer Properties
- Mechanism of Action : The thieno[3,2-d]pyrimidine scaffold has been associated with the inhibition of enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase. In vitro assays have shown that related compounds exhibit anti-proliferative effects against various cancer cell lines, including those expressing folate receptors (FRs) .
- Cell Line Studies : In studies involving human ovarian cancer cells (NCI-IGROV1), compounds with similar structures demonstrated significant growth inhibition. The most potent analogs showed IC50 values in the low micromolar range .
Interaction with Biological Targets
The compound's interaction with specific biological targets is crucial for understanding its therapeutic potential:
- Folate Receptor Targeting : Compounds within this class have shown selective uptake by FRs in cancer cells, which may enhance their efficacy as targeted therapies .
- Dual Inhibition : The ability to inhibit multiple enzymes in the purine biosynthesis pathway positions this compound as a candidate for further development as an anticancer agent .
Case Studies
Several studies have focused on similar thieno[3,2-d]pyrimidine derivatives:
- Study on Growth Inhibition : A study demonstrated that derivatives inhibited growth in FR-expressing KB tumor cells with an IC50 value of approximately 9.48 μM for AICARFTase .
- Cytotoxicity Assessments : Research on related compounds indicated significant cytotoxic effects against breast carcinoma (MCF-7) and other cancer cell lines, suggesting a potential therapeutic application .
Properties
IUPAC Name |
1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)-N-(2-thiophen-2-ylethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S2/c29-22(25-11-10-18-9-5-13-31-18)17-8-4-12-28(14-17)24-26-20-19(16-6-2-1-3-7-16)15-32-21(20)23(30)27-24/h1-3,5-7,9,13,15,17H,4,8,10-12,14H2,(H,25,29)(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUGLSUFICMNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(C(=O)N2)SC=C3C4=CC=CC=C4)C(=O)NCCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.